

Spectroscopic Data of 2,6-Dichlorophenethylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2,6-Dichlorophenethylamine**

Cat. No.: **B084834**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectroscopic data for **2,6-Dichlorophenethylamine**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes data from analogous compounds and established spectroscopic principles to offer a robust analytical profile. It is intended to assist researchers in the identification, characterization, and quality control of **2,6-Dichlorophenethylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2,6-Dichlorophenethylamine** by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. The predicted chemical shifts are based on the analysis of similar compounds, including phenethylamine and 2,6-disubstituted aromatic systems.

Predicted ¹H NMR Data

The ¹H NMR spectrum of **2,6-Dichlorophenethylamine** is expected to show distinct signals for the aromatic and ethylamine protons. The symmetry of the 2,6-dichloro-substituted ring will simplify the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for **2,6-Dichlorophenethylamine**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-3, H-5	~ 7.25 - 7.35	Doublet (d)	2H
H-4	~ 7.05 - 7.15	Triplet (t)	1H
-CH ₂ - (benzylic)	~ 3.00 - 3.10	Triplet (t)	2H
-CH ₂ - (amino)	~ 2.85 - 2.95	Triplet (t)	2H
-NH ₂	~ 1.5 - 2.5	Broad Singlet	2H

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reflect the carbon framework of the molecule, with the chemical shifts influenced by the electronegative chlorine atoms and the ethylamine side chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for **2,6-Dichlorophenethylamine**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (ipso)	~ 138 - 140
C-2, C-6 (C-Cl)	~ 134 - 136
C-3, C-5	~ 128 - 130
C-4	~ 127 - 129
-CH ₂ - (benzylic)	~ 38 - 40
-CH ₂ - (amino)	~ 42 - 44

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in **2,6-Dichlorophenethylamine**. The spectrum is expected to show characteristic absorption bands for the primary amine, the aromatic ring, and the carbon-chlorine bonds.

Table 3: Expected Characteristic IR Absorption Bands for **2,6-Dichlorophenethylamine**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Vibration
N-H Stretch (Amine)	3300 - 3500	Medium (two bands)	Asymmetric & Symmetric Stretch
Aromatic C-H Stretch	3000 - 3100	Medium to Weak	Stretch
Aliphatic C-H Stretch	2850 - 2960	Medium	Stretch
N-H Bend (Amine)	1580 - 1650	Medium to Strong	Scissoring
Aromatic C=C Stretch	1450 - 1600	Medium to Weak	Ring Stretch
C-N Stretch (Aliphatic)	1020 - 1250	Medium to Weak	Stretch
C-Cl Stretch	600 - 800	Strong	Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2,6-Dichlorophenethylamine**, aiding in its identification and structural confirmation. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 4: Expected Mass Spectrometry Data for **2,6-Dichlorophenethylamine**

m/z Value	Interpretation	Notes
189/191/193	$[M]^{+}$ (Molecular Ion)	Expected isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio).
160/162	$[M - CH_2NH_2]^+$	Fragment resulting from benzylic cleavage.
30	$[CH_2NH_2]^+$	Common fragment from cleavage of the α -C β bond.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like **2,6-Dichlorophenethylamine**.

NMR Data Acquisition (1H and ^{13}C)

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2,6-Dichlorophenethylamine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry NMR tube.
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- Instrument Parameters (General):
 - Spectrometer: 300 MHz or higher field strength NMR spectrometer.
 - 1H NMR:
 - Pulse Angle: 30-45°
 - Acquisition Time: 2-4 seconds

- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16
 - ^{13}C NMR:
 - Pulse Angle: 30-45°
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096 (or more, depending on concentration)
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

FT-IR Data Acquisition

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of solid **2,6-Dichlorophenethylamine** onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters (General):
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}

- Number of Scans: 16-32
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (GC-MS)

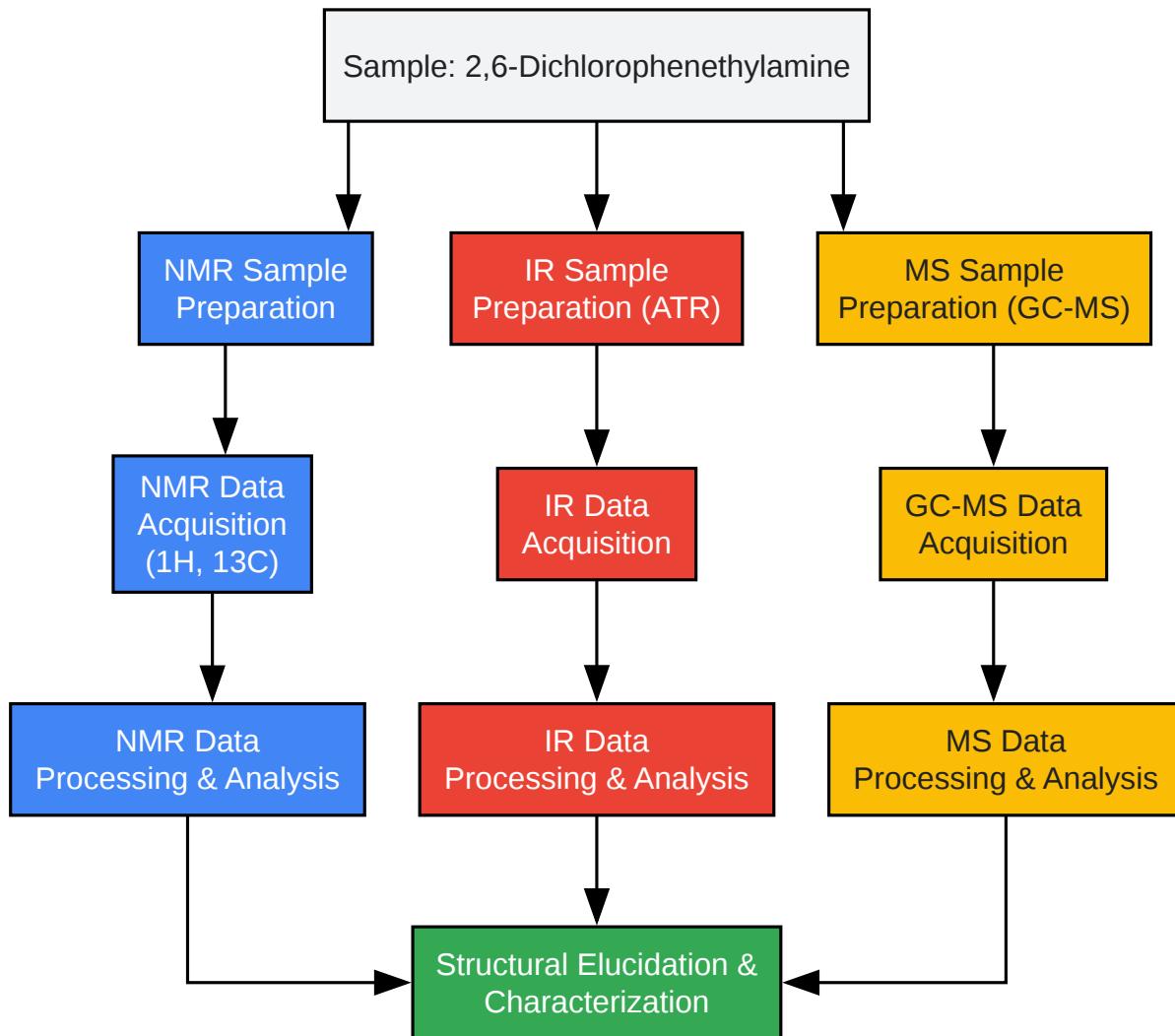
- Sample Preparation:
 - Prepare a dilute solution of **2,6-Dichlorophenethylamine** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Gas Chromatography (GC) Method (General):
 - Injection Volume: 1 μ L
 - Inlet Temperature: 250 °C
 - Carrier Gas: Helium
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Mass Spectrometry (MS) Method (General):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 30 - 300 amu.
 - Ion Source Temperature: 230 °C.

- Data Analysis:
 - Analyze the total ion chromatogram (TIC) to identify the peak corresponding to **2,6-Dichlorophenethylamine**.
 - Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like **2,6-Dichlorophenethylamine**.

Spectroscopic Analysis Workflow for 2,6-Dichlorophenethylamine



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Caption: Workflow for the spectroscopic analysis of an organic compound.

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